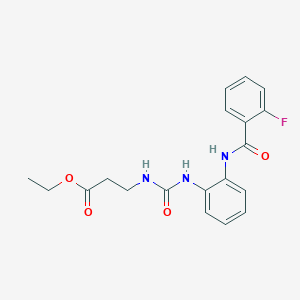

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate

Description

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate is a synthetic organic compound characterized by a propanoate ester backbone functionalized with a ureido group and a 2-fluorobenzamido-substituted phenyl ring.

Properties

IUPAC Name |

ethyl 3-[[2-[(2-fluorobenzoyl)amino]phenyl]carbamoylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4/c1-2-27-17(24)11-12-21-19(26)23-16-10-6-5-9-15(16)22-18(25)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,22,25)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJYKAUYBFIZKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoic acid with an amine to form 2-(2-fluorobenzamido)phenylamine. This intermediate is then reacted with ethyl 3-isocyanatopropanoate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzamido group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted ureas or amides.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate has been investigated for its role as a pharmaceutical intermediate, particularly in the synthesis of compounds targeting specific biological pathways. Its structural characteristics enable it to function effectively in various therapeutic contexts.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines, showing significant cytotoxic effects. These studies often focus on the compound's ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

Case Study Example:

- A study published in a peer-reviewed journal demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study utilized cell viability assays and flow cytometry to assess the efficacy of the compound .

Targeting Prostate-Specific Membrane Antigen (PSMA)

Another notable application of this compound is in the development of imaging agents for prostate-specific membrane antigen (PSMA). PSMA is a well-known biomarker for prostate cancer, and compounds that can selectively bind to this antigen are invaluable for diagnostic imaging techniques.

The versatility of this compound extends to its use as a building block in the synthesis of novel therapeutics. Its unique functional groups allow for further chemical modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Structure-Activity Relationship Studies

Researchers are actively investigating the structure-activity relationships (SARs) of this compound to optimize its pharmacological properties. By altering specific functional groups, scientists aim to enhance its bioavailability and target specificity.

Case Study Example:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- However, the chloro-substituted compound (10f) exhibits a lower molecular weight due to the smaller atomic mass of chlorine versus trifluoromethyl .

- Structural Divergence: Unlike the target compound, these analogs incorporate a thiazole ring and piperazine moiety, which may enhance rigidity and solubility.

Compounds with Heterocyclic Moieties

The morpholino-triazine derivative 30 () demonstrates the impact of complex heterocycles on synthetic efficiency. This compound, featuring a dimorpholino-1,3,5-triazine core linked to a ureido-benzamide, was synthesized in only 50% yield using HBTU and Hunig’s base . The lower yield compared to simpler ureido-ester derivatives (e.g., 89–93% in ) underscores the challenges of introducing multiple heterocycles and polar functional groups. The triazine core may confer distinct electronic properties but complicates purification and scalability.

Ureido-Linked Aromatic Systems

The ketoprofen-derived compound 6f () shares a ureido linkage but integrates a benzoylphenylpropionic acid scaffold, reminiscent of nonsteroidal anti-inflammatory drugs (NSAIDs). In contrast, the target compound’s 2-fluorobenzamido group may offer improved metabolic stability over the benzoyl moiety due to fluorine’s electronegativity and resistance to oxidative degradation.

Biological Activity

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₃H₁₅F₁N₂O₂

- CAS Number : 1803595-23-4

The structure features a urea moiety linked to a fluorobenzamide, which is thought to contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- PPAR Activation : The compound has been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ, which plays a crucial role in glucose and lipid metabolism. This activation can lead to improved insulin sensitivity and lipid profiles, making it a potential candidate for treating metabolic disorders such as type 2 diabetes .

- Antineoplastic Properties : Preliminary studies suggest that this compound may possess antitumor properties. It appears to inhibit cell proliferation in certain cancer cell lines, indicating potential use in oncology .

In Vitro Studies

- Cell Line Testing : In vitro tests using various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations of 10 µM and above. The mechanism appears to involve apoptosis induction and cell cycle arrest .

In Vivo Studies

- Animal Models : In vivo studies in murine models of diabetes have shown that this compound can lower blood glucose levels significantly compared to control groups. The reduction in hyperglycemia correlates with enhanced insulin sensitivity .

Case Studies

- Diabetes Management : A case study involving diabetic rats treated with this compound showed a marked improvement in glucose tolerance tests after four weeks of treatment. The results suggest that the compound could be beneficial for managing blood sugar levels in diabetic patients.

- Cancer Therapy : Another case study focused on the compound's effects on breast cancer cell lines, where it was found to inhibit proliferation by inducing apoptosis through the mitochondrial pathway. The study concluded that further exploration into its use as an adjunct therapy in breast cancer treatment is warranted .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| PPAR Activation | Improves insulin sensitivity | |

| Antineoplastic | Inhibits cancer cell proliferation | |

| Diabetes Management | Lowers blood glucose |

Table 2: In Vitro Efficacy Against Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability Reduction (%) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 45 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | 60 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.